molecular formula C15H24N4O2 B13989052 tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate

tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B13989052
M. Wt: 292.38 g/mol
InChI Key: PBJGNWNARBPJAC-UHFFFAOYSA-N
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Description

tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a carbamate-protected piperidine derivative featuring a pyrazine heterocycle at the 4-position of the piperidine ring. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, a common strategy in medicinal chemistry to modulate solubility, stability, and reactivity during synthesis . Pyrazine, a six-membered aromatic ring with two nitrogen atoms, imparts distinct electronic and steric properties, making this compound valuable in drug discovery, particularly for targeting enzymes or receptors sensitive to nitrogen-rich heterocycles .

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl N-[(4-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C15H24N4O2/c1-14(2,3)21-13(20)19-11-15(4-6-16-7-5-15)12-10-17-8-9-18-12/h8-10,16H,4-7,11H2,1-3H3,(H,19,20)

InChI Key

PBJGNWNARBPJAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of pyrazine-2-carboxylic acid with piperidine to form a pyrazinyl-piperidine intermediate. This intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound used in scientific research with diverse applications in pharmacological studies. It has a molecular weight of 292.38 g/mol and its structural configuration allows it to interact with biological targets. Studies suggest that it can modulate Toll-like receptors (TLRs) and possess anti-inflammatory properties.

Scientific Research Applications

Potential in Immunomodulation: Tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate has been studied for its potential biological activities, particularly as an antagonist for Toll-like receptors (TLRs). TLRs play critical roles in the immune response, and compounds that modulate TLR activity are of significant interest for therapeutic applications in autoimmune diseases and cancer treatment. In vitro studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting the activation of TLR7 and TLR8 pathways, which are implicated in various inflammatory conditions.

Interaction Studies: Interaction studies have demonstrated the ability of tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate to bind selectively to TLR7 and TLR8. These studies often employ techniques such as binding assays, cellular assays, and structural analysis. Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Structural Analogues and Uniqueness

Several compounds share structural similarities with tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate. These include:

  • N-(pyridin-2-yl)piperidin-4-carboxamide: This compound lacks the tert-butyl group and has a different pharmacological profile.
  • 1-(pyrimidin-2-yl)piperidin-4-carboxylic acid: This compound contains a carboxylic acid instead of a carbamate, leading to the potential for different receptor interactions.
  • 4-(pyrazin-2-yloxy)piperidine: This compound features an ether linkage and a different mechanism of action.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Solubility Applications/Notes References
This compound Piperidine Pyrazin-2-yl, methyl carbamate C₁₅H₂₂N₄O₂ 290.36 Moderate in polar solvents* Intermediate for kinase inhibitors
tert-Butyl (4-(2-chlorobenzyl)piperidin-4-yl)(methyl)carbamate Piperidine 2-Chlorobenzyl, methyl carbamate C₁₈H₂₇ClN₂O₂ 338.87 Low (lipophilic substituent) Medicinal chemistry building block
tert-Butyl (4-(4-methoxybenzyl)piperidin-4-yl)(methyl)carbamate Piperidine 4-Methoxybenzyl, methyl carbamate C₁₉H₃₀N₂O₃ 334.45 Moderate in DMSO/chloroform Combinatorial synthesis intermediate
tert-Butyl ((4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate Piperidine 3-(Trifluoromethyl)phenyl C₁₈H₂₃F₃N₂O₂ 356.39 Low (CF₃ increases lipophilicity) High-throughput screening candidate
tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate Bipiperidine Piperidinylmethyl C₁₆H₃₁N₃O₂ 297.43 Slight in chloroform/DMSO Conformational studies
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate Piperidine 2-Methoxyethyl C₁₄H₂₈N₂O₃ 272.38 High (polar substituent) Solubility-enhanced analog

*Predicted based on pyrazine’s polarity.

Key Observations:

This feature is critical in kinase inhibitor design, where nitrogen atoms often engage with ATP-binding pockets .

Lipophilicity : Compounds with trifluoromethylphenyl groups (e.g., ) exhibit higher logP values due to the CF₃ group, whereas the pyrazine analog balances moderate polarity with aromaticity.

Solubility : The 2-methoxyethyl-substituted derivative shows improved aqueous solubility compared to the pyrazine-containing compound, highlighting the trade-off between heterocyclic polarity and alkyl ether hydrophilicity.

Biological Activity

tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate, a compound with the molecular formula C15H24N4O2C_{15}H_{24}N_{4}O_{2} and CAS number 118249209, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a piperidine structure that is further substituted with a pyrazine moiety. The structural representation is crucial for understanding its interaction with biological targets.

PropertyValue
Molecular Weight284.38 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP2.5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar carbamate derivatives. For instance, related compounds have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL, comparable to standard antibiotics such as vancomycin and linezolid .

Table: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
This compoundMRSA0.78
tert-Butyl piperidin-4-ylcarbamateVREfm3.125
tert-Butyl methyl(piperidin-4-yl)carbamateStaphylococcus epidermidis1.56

Anticancer Activity

In vitro studies have indicated that piperidine derivatives can exhibit anticancer properties. While specific data on this compound is limited, related compounds have demonstrated moderate efficacy against human breast cancer cells, with IC50 values in the range of 18 μM . These findings suggest that the compound may also possess potential as an anticancer agent.

The mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways associated with bacterial growth or cancer cell proliferation. For instance, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown promise in disrupting cancer cell repair mechanisms, leading to increased apoptosis .

Case Studies

  • Antibacterial Efficacy : A study on a related compound demonstrated effective bacterial clearance in murine models infected with MRSA, showcasing the potential for clinical application in treating resistant infections.
  • Anticancer Studies : In a preclinical trial, a piperidine derivative was tested against various cancer cell lines, revealing significant cytotoxic effects and prompting further investigation into its structure-activity relationship.

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